1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol
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Overview
Description
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a fluorinated organic compound with a unique structure that includes a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol typically involves the reaction of 1-chloro-3-fluoro-propan-2-ol with 2-methylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium phthalimide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or phthalimido derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-fluoro-propan-2-ol: Similar in structure but lacks the piperazine ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains multiple fluorine atoms but has a different functional group arrangement.
Uniqueness
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17FN2O |
---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17FN2O/c1-7-5-10-2-3-11(7)6-8(12)4-9/h7-8,10,12H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI Key |
CZPJGUQUCSNNDI-GVHYBUMESA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CC(CF)O |
Canonical SMILES |
CC1CNCCN1CC(CF)O |
Origin of Product |
United States |
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